molecular formula C19H14ClFN2O2 B2888474 1-(3-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-21-5

1-(3-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2888474
CAS RN: 946222-21-5
M. Wt: 356.78
InChI Key: SHUHIXOXPNYQRN-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is likely to be an organic compound, given its structure. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also has chlorobenzyl and fluorophenyl groups attached to it, which could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, chlorobenzyl, and fluorophenyl groups would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its structure. The pyridine ring, for example, can participate in electrophilic and nucleophilic substitution reactions. The chlorobenzyl and fluorophenyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Medicinal Chemistry Applications

Dihydropyridine derivatives are extensively studied for their biological activities, including potential roles as kinase inhibitors, antibacterial agents, and antitubercular activity enhancers. For instance, the discovery of specific dihydropyridine compounds as selective and orally efficacious inhibitors of the Met kinase superfamily demonstrates their utility in cancer research and therapy (G. M. Schroeder et al., 2009). Another study highlights the synthesis of dihydropyridine derivatives with significant anti-tubercular activity, underscoring their potential in combating infectious diseases (M. Iman et al., 2015).

Material Science Applications

In the realm of material science, dihydropyridine and carboxamide derivatives have been utilized in the synthesis of novel polymers with unique properties. For example, aromatic polyamides containing ether and bulky fluorenylidene groups were prepared from dihydropyridine derivatives, resulting in polymers with high solubility and thermal stability, suitable for advanced material applications (S. Hsiao et al., 1999).

Synthetic Methodology Applications

The chemical flexibility of dihydropyridine and carboxamide frameworks allows for their use in developing new synthetic methodologies. Studies have demonstrated the effectiveness of certain carboxamide derivatives in facilitating the synthesis of other complex molecules, offering valuable tools for chemical synthesis and drug development (T. Mukaiyama et al., 1976).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-14-5-1-4-13(10-14)12-23-9-3-8-17(19(23)25)18(24)22-16-7-2-6-15(21)11-16/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUHIXOXPNYQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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